molecular formula C9H9NO3 B1671608 Erbstatin CAS No. 100827-28-9

Erbstatin

Cat. No.: B1671608
CAS No.: 100827-28-9
M. Wt: 179.17 g/mol
InChI Key: SIHZWGODIRRSRA-ONEGZZNKSA-N
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Description

Erbstatin is a compound known for its inhibitory effects on the epidermal growth factor receptor-associated tyrosine kinase. It was first identified in the medium of Gram-positive bacteria and has since been studied for its potential therapeutic applications, particularly in cancer treatment .

Chemical Reactions Analysis

Erbstatin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically quinone intermediates and cross-linked proteins .

Mechanism of Action

Erbstatin exerts its effects by inhibiting the activity of the epidermal growth factor receptor-associated tyrosine kinase. This inhibition is competitive with the substrate and noncompetitive with adenosine triphosphate. By blocking the phosphorylation of tyrosine residues on the receptor, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets of this compound are the epidermal growth factor receptor and other members of the ErbB receptor family .

Properties

CAS No.

100827-28-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+

InChI Key

SIHZWGODIRRSRA-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/NC=O)O

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Canonical SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Appearance

Solid powder

100827-28-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erbstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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